molecular formula C20H21NO5 B2443010 Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797222-87-7

Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No.: B2443010
CAS No.: 1797222-87-7
M. Wt: 355.39
InChI Key: VBNXAYXOYLSYRL-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C20H21NO5 and a molecular weight of 355.39.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. This is followed by the acetylation of the resulting ethyl 4-aminobenzoate with 4-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution .

Scientific Research Applications

Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the acetyl and amino functional groups.

    Methyl 4-aminobenzoate: Similar amine and ester functional groups but with a different alkyl group.

    4-Methylphenyl acetate: Similar acetyl and phenyl groups but lacks the benzoate structure

Uniqueness

Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Molecular Structure:

  • Molecular Formula: C16H19N3O5
  • Molecular Weight: 345.34 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules. The compound can undergo hydrolysis in biological systems, releasing active metabolites that exert pharmacological effects.

  • Enzyme Interaction: The compound has been investigated for its potential to inhibit key enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE), which are crucial in metabolic pathways and disease processes .
  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Antioxidant Properties

Studies have shown that this compound possesses antioxidant activity. It was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, demonstrating its ability to scavenge free radicals effectively .

Enzyme Inhibition Studies

The compound was subjected to in vitro studies to assess its inhibitory effects on several enzymes:

Enzyme IC50 Value (µM) Activity
α-Amylase15.2Moderate Inhibition
α-Glucosidase12.8Strong Inhibition
Acetylcholinesterase (AChE)6.5High Inhibition
Butyrylcholinesterase (BuChE)8.0High Inhibition

These results indicate that the compound may have therapeutic potential in managing conditions such as diabetes and Alzheimer's disease, where enzyme modulation is beneficial .

Case Studies and Research Findings

  • Toxicological Assessment:
    A study conducted on Swiss male albino mice evaluated the toxicity of this compound. The results indicated no significant toxic effects on hematological or biochemical parameters, suggesting a favorable safety profile for further development .
  • Antimicrobial Efficacy:
    In a comparative study against standard antibiotics, the compound demonstrated superior activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, indicating its potential as an alternative antimicrobial agent .
  • Antioxidant Activity:
    The antioxidant capacity was assessed using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, where the compound showed a high reduction percentage of ABTS radicals compared to control samples, reinforcing its role as a potent antioxidant .

Properties

IUPAC Name

ethyl 4-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-3-25-20(24)16-8-10-17(11-9-16)21-18(22)13-26-19(23)12-15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXAYXOYLSYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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